An In-depth Technical Guide to 13-Oxo-9E,11E-octadecadienoic Acid: Discovery, Origin, and Biological Significance
An In-depth Technical Guide to 13-Oxo-9E,11E-octadecadienoic Acid: Discovery, Origin, and Biological Significance
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
13-Oxo-9E,11E-octadecadienoic acid, a keto-derivative of linoleic acid, has emerged as a molecule of significant interest in the scientific community. Initially identified as a product of lipid peroxidation, its presence has been documented in a variety of plant and animal tissues. This technical guide provides a comprehensive overview of the discovery, natural origin, biosynthesis, and multifaceted biological activities of 13-Oxo-9E,11E-octadecadienoic acid. We delve into its roles in modulating key signaling pathways implicated in inflammation, oxidative stress, and cancer, offering insights for its potential therapeutic applications. Detailed experimental protocols for its isolation and analysis are provided, alongside a compilation of quantitative data to support further research and development.
Discovery and Natural Origin
13-Oxo-9E,11E-octadecadienoic acid, often referred to as 13-KODE or 13-Oxo-ODE, is a naturally occurring oxidized fatty acid. Its discovery has been a gradual process, with initial observations stemming from studies on lipid metabolism and peroxidation. It has since been identified in a diverse range of natural sources, highlighting its ubiquitous presence in biological systems.
Natural Sources:
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Plants: This compound has been isolated from various plant species. Notably, it is found in the halophyte Salicornia herbacea (glasswort), where it contributes to the plant's antioxidant properties.[1][2] It is also present in tomato (Solanum lycopersicum), mandarin orange (Citrus reticulata), and bitter gourd (Momordica charantia).[3][4] Other reported plant sources include Glycine max (soybean), Carthamus oxyacanthus, and Artemisia argyi.[5][6]
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Animals: In mammalian systems, 13-Oxo-ODE is a product of linoleic acid metabolism and has been detected in various tissues and fluids.[7] For instance, it has been identified in rat colonic mucosa and is linked to the maturation of reticulocytes to erythrocytes.[8][9][10]
Biosynthesis and Metabolism
13-Oxo-9E,11E-octadecadienoic acid is not a primary product of a dedicated biosynthetic pathway but rather a downstream metabolite of linoleic acid, an essential omega-6 fatty acid. The formation of 13-Oxo-ODE involves a series of enzymatic reactions.
The biosynthetic cascade begins with the oxidation of linoleic acid by the enzyme 15-lipoxygenase (15-LOX) . This reaction introduces a hydroperoxy group at the 13th carbon, forming 13(S)-hydroperoxy-9Z,11E-octadecadienoic acid (13-HPODE) .[11]
13-HPODE is then rapidly reduced by peroxidases to its corresponding hydroxyl derivative, 13(S)-hydroxy-9Z,11E-octadecadienoic acid (13-HODE) .[11]
Finally, 13-HODE is oxidized to 13-Oxo-9Z,11E-octadecadienoic acid by a NAD+-dependent 13-hydroxyoctadecadienoic acid dehydrogenase .[8][11]
Figure 1: Biosynthetic pathway of 13-Oxo-9E,11E-octadecadienoic acid from linoleic acid.
Biological Activities and Signaling Pathways
13-Oxo-9E,11E-octadecadienoic acid exhibits a range of biological activities, positioning it as a molecule with significant therapeutic potential. Its effects are primarily mediated through the modulation of key cellular signaling pathways.
Anti-inflammatory and Antioxidant Effects
13-KODE has demonstrated potent anti-inflammatory and antioxidant properties.[1][2]
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Inhibition of Pro-inflammatory Mediators: It inhibits the production of nitric oxide (NO) and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β) in lipopolysaccharide (LPS)-stimulated macrophages.[1][2]
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Modulation of NF-κB and MAPK Pathways: The anti-inflammatory effects of 13-KODE are attributed to its ability to suppress the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), central regulators of the inflammatory response.[1][2]
Figure 2: Inhibition of NF-κB and MAPK signaling pathways by 13-Oxo-ODE.
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Activation of the Nrf2/HO-1 Pathway: 13-KODE enhances the nuclear translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of the antioxidant response.[1] This leads to the upregulation of antioxidant enzymes like heme oxygenase-1 (HO-1), thereby protecting cells from oxidative damage.[1]
Figure 3: Activation of the Nrf2/HO-1 antioxidant pathway by 13-Oxo-ODE.
Anticancer Activity
Recent studies have highlighted the potential of 13-Oxo-ODE as an anticancer agent, particularly in the context of breast cancer.
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Inhibition of Breast Cancer Stem Cells (BCSCs): 13-Oxo-ODE has been shown to suppress the proliferation and formation of breast cancer stem cells.[12] It also induces apoptosis in these cells.[12]
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Downregulation of c-Myc: The anti-BCSC effects of 13-Oxo-ODE are linked to its ability to decrease the expression of the c-Myc proto-oncogene, a critical factor in cancer cell proliferation and survival.[12]
Figure 4: Anticancer mechanism of 13-Oxo-ODE via c-Myc downregulation.
Metabolic Regulation
13-Oxo-ODE is also involved in the regulation of lipid metabolism.
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PPARα Agonism: It acts as a potent agonist for the peroxisome proliferator-activated receptor-alpha (PPARα), a nuclear receptor that plays a key role in fatty acid oxidation.[1][2][5] Activation of PPARα by 13-Oxo-ODE can lead to a reduction in plasma and hepatic triglyceride levels.[2][5]
Quantitative Data
The following tables summarize the available quantitative data for 13-Oxo-9E,11E-octadecadienoic acid.
Table 1: Biological Activity of 13-Oxo-9E,11E-octadecadienoic acid
| Biological Effect | Cell Line/Model | Effective Concentration | Reference |
| Inhibition of Cell Proliferation | RAW 264.7 Macrophages | 200 μM (42% inhibition) | [1] |
| Inhibition of Breast Cancer Cell Viability | MDA-MB-231 and MCF-7 | 0-400 μM (dose-dependent) | [12] |
| Activation of PPARα | In vitro luciferase assay | Dose-dependent | [2][5] |
Table 2: Physicochemical Properties of 13-Oxo-9E,11E-octadecadienoic acid
| Property | Value | Reference |
| Molecular Formula | C18H30O3 | [5][6] |
| Molecular Weight | 294.4 g/mol | [5][6] |
| IUPAC Name | (9E,11E)-13-oxooctadeca-9,11-dienoic acid | [5] |
| CAS Number | 29623-29-8 | [5] |
Experimental Protocols
Isolation of 13-Oxo-ODE from Salicornia herbacea
The following protocol is a generalized procedure based on published methods for the isolation of 13-Oxo-ODE from Salicornia herbacea.
Figure 5: General workflow for the isolation of 13-Oxo-ODE from Salicornia herbacea.
Methodology:
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Extraction:
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Incubate 1 kg of ground, dried Salicornia herbacea with absolute methanol at 32°C overnight with shaking.[12]
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Filter the extract and concentrate it under reduced pressure using a rotary evaporator.
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Solvent Partitioning:
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Resuspend the concentrated extract in distilled water and partition it against an equal volume of ethyl acetate.
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Collect the ethyl acetate fraction, which will contain the less polar compounds, including 13-Oxo-ODE.
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Evaporate the ethyl acetate to dryness.
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-
Chromatographic Purification:
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Subject the dried ethyl acetate fraction to column chromatography (e.g., silica (B1680970) gel) with a suitable solvent gradient to achieve initial separation.
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Further purify the fractions containing 13-Oxo-ODE using preparative thin-layer chromatography (TLC).
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The final purification is typically achieved by preparative high-performance liquid chromatography (HPLC).
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Structural Analysis
The identification and structural confirmation of 13-Oxo-ODE are performed using standard analytical techniques.
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Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight. For 13-Oxo-ODE, characteristic quasi-molecular ion peaks are observed at m/z 295 [M+H]+ in positive ion mode and m/z 293 [M-H]- in negative ion mode.[13]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are employed to elucidate the chemical structure, including the position of the oxo group and the stereochemistry of the double bonds.
Conclusion and Future Perspectives
13-Oxo-9E,11E-octadecadienoic acid is a bioactive lipid with a growing body of evidence supporting its therapeutic potential. Its anti-inflammatory, antioxidant, and anticancer properties, mediated through the modulation of critical signaling pathways, make it a promising candidate for drug development. Further research is warranted to fully elucidate its mechanisms of action, establish its pharmacokinetic and pharmacodynamic profiles in vivo, and explore its potential in various disease models. The development of efficient and scalable synthetic routes will also be crucial for advancing its translational potential. This in-depth guide provides a solid foundation for researchers and drug development professionals to build upon in their exploration of this fascinating molecule.
References
- 1. 13-Oxo-9Z,11E-octadecadienoic Acid Down-regulates c-Myc and Attenuates Breast Cancer Cell Stemness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potent PPARα activator derived from tomato juice, 13-oxo-9,11-octadecadienoic acid, decreases plasma and hepatic triglyceride in obese diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 13-Oxo-9Z,11E-octadecadienoic Acid Down-regulates c-Myc and Attenuates Breast Cancer Cell Stemness | In Vivo [iv.iiarjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Potent PPARα Activator Derived from Tomato Juice, 13-oxo-9,11-Octadecadienoic Acid, Decreases Plasma and Hepatic Triglyceride in Obese Diabetic Mice | PLOS One [journals.plos.org]
- 6. [PDF] 13-Oxo-9Z,11E-octadecadienoic Acid Down-regulates c-Myc and Attenuates Breast Cancer Cell Stemness | Semantic Scholar [semanticscholar.org]
- 7. caymanchem.com [caymanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. 13-Oxo-9Z,11E-octadecadienoic Acid Down-regulates c-Myc and Attenuates Breast Cancer Cell Stemness - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anti-Inflammatory Effects of (9Z,11E)-13-Oxooctadeca-9,11-dienoic Acid (13-KODE) Derived from Salicornia herbacea L. on Lipopolysaccharide-Stimulated Murine Macrophage via NF-kB and MAPK Inhibition and Nrf2/HO-1 Signaling Activation - PMC [pmc.ncbi.nlm.nih.gov]
